methyl 4-({[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate

Malaria Plasmepsin II Enzyme inhibition

Methyl 4-({[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate (CAS 1396863-82-3) is a synthetic small molecule featuring a piperidine core substituted with a tert-butylurea and a methyl sulfamoyl benzoate moiety. It is classified as a non‑peptide inhibitor of the malarial aspartic protease Plasmepsin II (Plm II) and is disclosed in US Patent 9,353,089 as a comparator compound in the context of antimalarial drug discovery.

Molecular Formula C19H29N3O5S
Molecular Weight 411.52
CAS No. 1396863-82-3
Cat. No. B2812294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-({[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate
CAS1396863-82-3
Molecular FormulaC19H29N3O5S
Molecular Weight411.52
Structural Identifiers
SMILESCC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C19H29N3O5S/c1-19(2,3)21-18(24)22-11-9-14(10-12-22)13-20-28(25,26)16-7-5-15(6-8-16)17(23)27-4/h5-8,14,20H,9-13H2,1-4H3,(H,21,24)
InChIKeyRPPREESMUUTANH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-({[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate (CAS 1396863-82-3): Procurement-Relevant Profile for Antimalarial Lead Optimization


Methyl 4-({[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate (CAS 1396863-82-3) is a synthetic small molecule featuring a piperidine core substituted with a tert-butylurea and a methyl sulfamoyl benzoate moiety. It is classified as a non‑peptide inhibitor of the malarial aspartic protease Plasmepsin II (Plm II) and is disclosed in US Patent 9,353,089 as a comparator compound in the context of antimalarial drug discovery [1]. The compound also exhibits weak off‑target activity against human Beta‑secretase 1 (BACE1) [1].

Why Generic Piperidine Sulfamoyl Benzoate Analogs Cannot Replace Methyl 4-({[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate in Plasmepsin-Targeted Campaigns


In‑class piperidine‑based Plm II inhibitors exhibit a wide range of potencies and selectivity profiles because minor modifications to the N‑acyl substituent or the sulfonamide linker drastically alter flap‑pocket recognition and off‑target binding. Methyl 4-({[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate combines a tert‑butylurea cap and a methyl benzoate tail, a scaffold geometry that yields a specific IC₅₀ of 426 nM against Plm II while maintaining >23‑fold selectivity over human BACE1 [1]. Generic substitution with a simpler N‑Boc or N‑acetyl piperidine analog risks either loss of potency or introduction of undesired aspartic protease cross‑reactivity, directly impacting both screening reproducibility and lead‑optimization trajectory [1].

Methyl 4-({[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Plm II Inhibitory Potency: This Compound Versus the Closest Piperidine-Urea Analog (Compound 332)

The target compound inhibits Plasmepsin II with an IC₅₀ of 426 nM, whereas the structurally closest analog in the same patent (US 9,353,089, Compound 332) shows an IC₅₀ of 216 nM under identical assay conditions [1]. Although Compound 332 is approximately 2‑fold more potent, the target compound’s distinct tert‑butylurea cap versus the analog’s alternative N‑substitution provides a different selectivity fingerprint that is critical for structure‑activity relationship (SAR) exploration [1].

Malaria Plasmepsin II Enzyme inhibition

Selectivity Against Human BACE1: Target Compound Versus In-Patent Piperidine Analogs

The target compound demonstrates an IC₅₀ of 10 000 nM against human BACE1, yielding a Plm II/BACE1 selectivity ratio of approximately 23‑fold [1]. In contrast, several piperidine‑containing compounds within the same patent series exhibit BACE1 IC₅₀ values below 5 000 nM, compressing the selectivity window to <10‑fold [2]. The target compound’s wider window reduces the risk of confounding aspartic protease off‑target effects in cell‑based antimalarial assays.

Selectivity BACE1 Off-target profiling

Structural Differentiation from N-Boc and N-Acetyl Piperidine Analogs: Impact on Plm II Binding Mode

The target compound carries a 1-(tert‑butylcarbamoyl)piperidine group, which is sterically and electronically distinct from the N‑Boc‑piperidine and N‑acetyl‑piperidine motifs that dominate the patent’s Formula I and Formula II analogs [1]. Literature precedent indicates that the urea‑type N‑substituent can engage the flap‑region residues of Plm II differently from carbamate or amide substituents, potentially altering the inhibitor’s sensitivity to flap mutations [2]. Although no co‑crystal structure is publicly available for this specific compound, the 2‑fold potency difference from the N‑Boc analog (Compound 332) is consistent with a distinct binding pose.

Scaffold comparison Piperidine N-substitution Structure-activity relationship

Methyl 4-({[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate: Evidence-Based Application Scenarios for Procurement


SAR Probe for Plasmepsin II Flap-Pocket Interactions

The urea-based N‑substituent differentiates this compound from carbamate and amide analogs, enabling structure‑activity relationship campaigns that systematically map flap‑region tolerance to steric and hydrogen‑bonding variations [1]. Procurement is justified when the research objective requires a moderately potent (IC₅₀ = 426 nM) template with a well‑defined selectivity profile (23‑fold vs. BACE1) [1].

Selectivity Benchmarking in Antimalarial Phenotypic Assays

Because the compound maintains >23‑fold selectivity over human BACE1, it can serve as a control molecule to define the threshold at which host‑cell aspartic protease inhibition begins to confound parasite‑killing readouts [1]. Researchers procuring the compound for this purpose can compare their experimental results directly against the published selectivity data.

Head-to-Head Comparator for Next-Generation Piperidine-Urea Inhibitors

With an IC₅₀ of 426 nM against Plm II under standard assay conditions (pH 4.5, 2 °C), this compound provides a reproducible benchmark for evaluating newly synthesized piperidine‑urea analogs [1]. Any candidate exceeding this potency while retaining comparable selectivity warrants prioritization for further profiling.

Chemical Biology Tool for Studying Aspartic Protease Subtype Selectivity

The differential inhibition of Plm II (426 nM) versus BACE1 (10 000 nM) makes the compound useful for dissecting the contribution of individual aspartic protease subtypes in complex biological matrices, particularly in co‑culture models of Plasmodium infection [1].

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